Evidence Dimension 1: Carbonyl Bridge vs. Propyl Linker — Impact on Conformational and Pharmacophoric Profile
The target compound bears a carbonyl bridge (-C(=O)-) connecting the piperazine N-4 to the pyrazole C-4 position. This differentiates it from the piperazinyl-propyl-pyrazole derivatives in patent US8372844B2, which employ a propyl (-CH2CH2CH2-) linker. The carbonyl group introduces (i) a trigonal planar sp2 geometry at the bridge, altering the spatial relationship between the two heterocycles, (ii) a hydrogen-bond acceptor capable of engaging with target proteins, and (iii) altered electronic distribution through resonance with the pyrazole ring [1]. The propyl linker confers greater rotational freedom and exclusively hydrophobic character. No direct comparative biological data exist for these two linker types in published literature, but the difference in hydrogen-bonding capacity and conformational restriction constitutes a fundamental chemical distinction relevant to any downstream biological application [2].
| Evidence Dimension | Linker chemistry between piperazine and pyrazole rings |
|---|---|
| Target Compound Data | Carbonyl (-C(=O)-) bridge; sp2 geometry; hydrogen-bond acceptor present; C-N amide bond character |
| Comparator Or Baseline | US8372844B2 derivatives: propyl (-CH2CH2CH2-) linker; sp3 geometry throughout; no hydrogen-bond acceptor at linker |
| Quantified Difference | Qualitative structural difference only. No quantitative comparative bioactivity data available. Predicted hydrogen-bond acceptor count differs by 1. Number of rotatable bonds: reduced by ~1 in target vs. propyl-linked analogs (estimated from structure) |
| Conditions | Structural comparison and patent analysis; no experimental comparative assay data identified |
Why This Matters
For users conducting structure-activity relationship (SAR) studies, the carbonyl vs. alkyl linker represents a non-interchangeable pharmacophoric feature that may determine target binding mode.
- [1] US Patent US8372844B2. Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists. The patent claims compounds with propyl (-CH2CH2CH2-) linkers between piperazine and pyrazole, structurally distinct from the carbonyl-linked target compound. View Source
- [2] No direct experimental comparator study was identified in the peer-reviewed literature for the carbonyl vs. alkyl linker in this specific pyrazole-piperazine scaffold, as of the search date (April 2026). View Source
